Isoxazole, 5-(4-bromophenyl)-3-phenyl-
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Overview
Description
5-(4-Bromophenyl)-3-phenylisoxazole: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the bromophenyl and phenyl groups in the structure of 5-(4-Bromophenyl)-3-phenylisoxazole makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyclization process forms the isoxazole ring, resulting in the desired compound .
Industrial Production Methods: Industrial production of 5-(4-Bromophenyl)-3-phenylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ethanol.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce hydroxyl or carbonyl derivatives.
- Reduction reactions result in reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-3-phenylisoxazole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl and phenyl groups contributes to its interaction with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, 5-(4-Bromophenyl)-3-phenylisoxazole is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the bromophenyl and phenyl groups enhances its binding affinity and specificity. The exact molecular pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a hydroxyl group in place of the phenyl group, which can alter its chemical and biological properties.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a sulfonyl group and an amino acid residue, making it structurally different but still related due to the presence of the bromophenyl group.
Uniqueness: 5-(4-Bromophenyl)-3-phenylisoxazole stands out due to its specific combination of the bromophenyl and phenyl groups within the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
53573-22-1 |
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Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
ZOBQWQDCDGXWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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